Phenyl 6-((tert-butyldimethylsilyloxy)methyl)pyridin-3-ylcarbamate
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Overview
Description
Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-hydroxymethylpyridine, is reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole to form the tert-butyl(dimethyl)silyl ether.
Carbamate Formation: The silylated pyridine derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, triethylamine as a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-[tert-butoxycarbonyl]carbamate: Another carbamate used as a protecting group for amines.
Phenyl N-[carboxybenzyl]carbamate: Used in peptide synthesis and can be removed by catalytic hydrogenation.
Uniqueness
Phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides additional stability and selectivity in chemical reactions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .
Properties
Molecular Formula |
C19H26N2O3Si |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
phenyl N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C19H26N2O3Si/c1-19(2,3)25(4,5)23-14-16-12-11-15(13-20-16)21-18(22)24-17-9-7-6-8-10-17/h6-13H,14H2,1-5H3,(H,21,22) |
InChI Key |
HKETXJZMVXJBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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